molecular formula C21H21ClN2O4 B15128208 Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate

Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate

Cat. No.: B15128208
M. Wt: 400.9 g/mol
InChI Key: PJVVDOSHHWYTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring, a carbamoyl group, and a chlorophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with an isocyanate or a carbamoyl chloride.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a nucleophilic substitution reaction, often using a chlorophenyl halide and a suitable nucleophile.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product. This step may require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzofuran derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

  • Ethyl 3-[({[(2-bromophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate
  • Ethyl 3-[({[(2-fluorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate

These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different halogens (chlorine, bromine, fluorine) can influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to its specific combination of functional groups, which may confer distinct properties and advantages in certain applications.

Properties

Molecular Formula

C21H21ClN2O4

Molecular Weight

400.9 g/mol

IUPAC Name

ethyl 3-[[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]methyl]-1-benzofuran-2-carboxylate

InChI

InChI=1S/C21H21ClN2O4/c1-3-27-21(26)20-15(14-8-4-7-11-18(14)28-20)12-24(2)13-19(25)23-17-10-6-5-9-16(17)22/h4-11H,3,12-13H2,1-2H3,(H,23,25)

InChI Key

PJVVDOSHHWYTNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)CN(C)CC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.